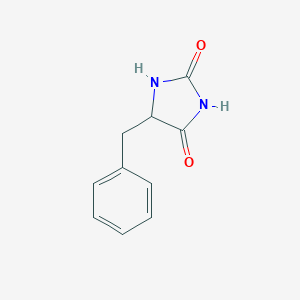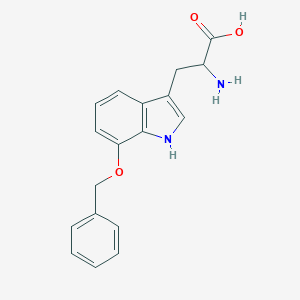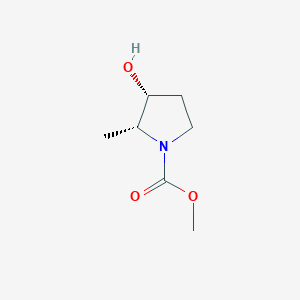
(2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is a synthetic compound that belongs to the class of pyrrolidine carboxylic acids. It is also known as L-pipecolic acid methyl ester and is widely used in scientific research for its various applications.
Mécanisme D'action
The exact mechanism of action of (2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is not fully understood. However, it is thought to exert its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
(2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to possess antiviral, antifungal, and antibacterial properties. It has also been shown to possess anti-inflammatory and analgesic effects. The compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. It has also been shown to possess antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has several advantages as a research tool. It is readily available, and the synthesis method is straightforward. The compound is also stable and has a long shelf life. However, there are some limitations to its use. The compound is relatively expensive, and it may not be suitable for large-scale experiments. Additionally, the compound may exhibit some toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on (2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate. The compound has shown promising results in various biological assays, and further studies are needed to elucidate its mechanism of action. The compound may also be used as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, the compound may be used as a chiral auxiliary in asymmetric synthesis, which may lead to the development of new synthetic methods.
Méthodes De Synthèse
The synthesis of (2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate involves the condensation of L-pipecolic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically high, and the purity is also excellent.
Applications De Recherche Scientifique
(2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is widely used in scientific research for its various applications. It is used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. It is also used as a chiral auxiliary in asymmetric synthesis. The compound has been found to exhibit various biological activities, including antiviral, antifungal, and antibacterial properties. It has also been shown to possess anti-inflammatory and analgesic effects.
Propriétés
Numéro CAS |
116700-16-4 |
|---|---|
Nom du produit |
(2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-6(9)3-4-8(5)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
CEXPZBFGLKECCO-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CCN1C(=O)OC)O |
SMILES |
CC1C(CCN1C(=O)OC)O |
SMILES canonique |
CC1C(CCN1C(=O)OC)O |
Synonymes |
1-Pyrrolidinecarboxylicacid,3-hydroxy-2-methyl-,methylester,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)
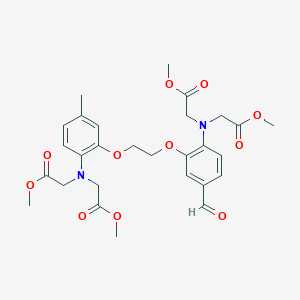
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
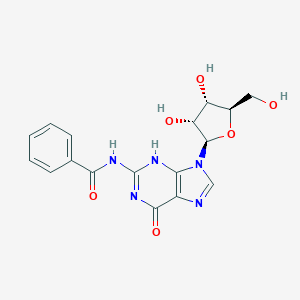
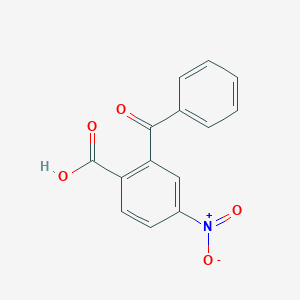
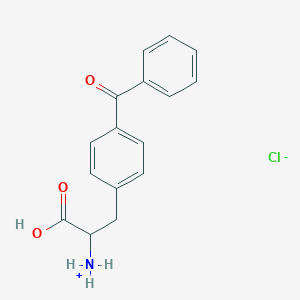
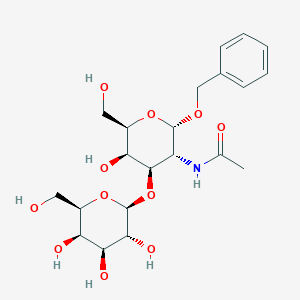
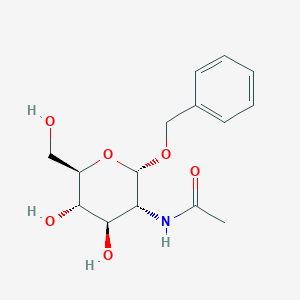
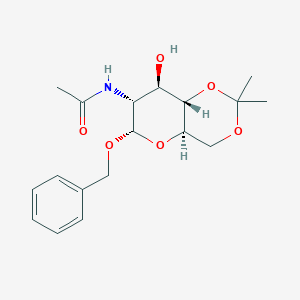
![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)
![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)
